Product packaging for Linoleylanilide(Cat. No.:CAS No. 19878-10-5)

Linoleylanilide

Cat. No.: B1675493
CAS No.: 19878-10-5
M. Wt: 355.6 g/mol
InChI Key: HFRLHSQAZLWVEE-HZJYTTRNSA-N
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Description

Contextualization within Anilide and Fatty Acid Derivative Research

Anilides are a class of compounds derived from aniline (B41778), where the amino group is acylated. They share the core aniline structure (a phenyl group attached to an amino group) with an acyl group attached to the nitrogen atom. Linoleylanilide fits this description, possessing an aniline moiety linked to the acyl chain derived from linoleic acid. The study of anilides in academic research encompasses their synthesis, chemical properties, and various biological activities or environmental fates, often driven by the diverse substituents that can be attached to the aniline nitrogen or the phenyl ring.

Fatty acid derivatives, on the other hand, are compounds structurally related to fatty acids, which are carboxylic acids with a long aliphatic chain. These derivatives include esters, amides, alcohols, and other modified forms of fatty acids. This compound is specifically a fatty amide, formed by the reaction between the carboxyl group of linoleic acid and the amino group of aniline. Research into fatty acid derivatives explores their roles in lipid metabolism, cell signaling, membrane structure, and as intermediates in various biochemical pathways. nih.govfishersci.fi The investigation of fatty acid anilides like this compound allows researchers to explore how the biological properties of a fatty acid are altered by conjugation with an aromatic amine like aniline. wikipedia.org

Historical Trajectory of this compound Investigation in Academic Contexts

The academic investigation into this compound gained significant momentum in the early 1980s, primarily as a result of the Toxic Oil Syndrome (TOS) in Spain in 1981. wikipedia.org This public health crisis was linked to the consumption of adulterated cooking oil, and subsequent chemical analysis identified aniline-coupled lipids, including linoleic anilide (this compound) and linolenic anilide, as implicated substances. wikipedia.org

Academic research following the TOS outbreak focused on understanding the potential role of these aniline-coupled lipids in the observed pathology. Studies were conducted to investigate the immunogenicity of fatty acid anilides. For instance, research utilizing the popliteal lymph node (PLN) assay in mice explored the sensitizing potential of linoleic anilide and other related compounds, suggesting that the aniline moiety played a crucial role in their immunogenicity. wikipedia.org

Further academic studies examined the biochemical effects of this compound. Research investigated its impact on cellular processes, such as the effect of fatty acid anilides, including this compound, on the generation of arachidonic acid and the synthesis of triglycerides in human polymorphonuclear leukocytes. These findings indicated that fatty acid anilides could alter lipid metabolism in these cells. nih.gov Additionally, the effects of linoleic acid anilide on the metabolism of exogenous arachidonic acid and toxicity in cultured human endothelial cells were studied to elucidate their potential contribution to the etiology of TOS. fishersci.fi Oleoylanilide and this compound were also identified as markers associated with the toxic oil. fishersci.nl

This historical context underscores that a significant portion of the academic investigation into this compound has been driven by the need to understand its biological activity and its link to the Toxic Oil Syndrome, positioning it as a compound of interest in toxicology and immunology research related to chemically induced adverse effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H37NO B1675493 Linoleylanilide CAS No. 19878-10-5

Properties

IUPAC Name

(9Z,12Z)-N-phenyloctadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22H2,1H3,(H,25,26)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRLHSQAZLWVEE-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69833-20-1
Record name 9,12-Octadecadienamide, N-phenyl-, (Z,Z)-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69833-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501314819
Record name Linoleic acid anilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19878-10-5
Record name Linoleic acid anilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19878-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019878105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleic acid anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Generation

Established Synthetic Routes for Linoleylanilide

Established synthetic routes for anilides typically involve the reaction between a carboxylic acid (or a derivative) and an aniline (B41778). For this compound, this would involve linoleic acid and aniline. One described method for synthesizing fatty acid anilides, such as oleylanilide, involves the reaction of equimolecular amounts of the fatty acid, aniline, and dimethylaminopropylethyl carbodiimide (B86325) dissolved in ethanol. The mixture is kept at room temperature for a period, followed by concentration of the solution to obtain the anilide. The crude product can then be recrystallized. suklaghosh.com

While a specific detailed protocol for this compound using this exact method was not found in the immediate search results, the general approach for fatty acid anilides provides a representative example of an established synthetic strategy.

Advancements in Synthetic Approaches for Structural Specificity

Advancements in chemical synthesis focus on developing more efficient, selective, and environmentally friendly processes. researchgate.netchiroblock.com This includes the development of new catalysts and techniques to achieve greater structural specificity in synthesized compounds. ox.ac.uk Modern methods in organic synthesis, such as transition-metal-catalyzed reactions, click chemistry, and microwave-assisted reactions, offer improved efficiency compared to classical methods. humanjournals.com The field of chemical synthesis is continuously evolving with the development of new technologies and approaches. chiroblock.com

While specific advancements directly related to enhancing the structural specificity of this compound synthesis were not detailed in the search results, the broader context of advancements in anilide and fatty acid derivative synthesis suggests potential areas for improvement. For instance, research into phase-transfer-catalyzed asymmetric synthesis of axially chiral anilides highlights efforts to control stereochemistry during anilide formation. ebi.ac.uk Similarly, advancements in the synthesis of fatty acid derivatives often focus on controlling double bond geometry and position.

Preparation of this compound Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to a chemical structure impact its biological activity. humanjournals.com The preparation of analogs, which are compounds with modified structures, is a key part of SAR studies. nih.govnih.gov

The synthesis of modified this compound structures would involve altering either the linoleic acid portion or the aniline portion of the molecule, or both. Modifications to the fatty acid chain could include changes in chain length, the number or position of double bonds, or the introduction of other functional groups. Modifications to the aniline ring could involve the addition of substituents at different positions.

Isotopically labeled compounds are valuable tools in research, particularly for tracing metabolic pathways, studying reaction mechanisms, and quantitative analysis. The generation of isotopically labeled this compound would involve incorporating isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into the molecule.

While specific methods for labeling this compound were not found, the general principles of isotopic labeling in organic synthesis apply. Isotopic labeling can be achieved through various methods, including the use of isotopically enriched starting materials in the synthesis route. nih.govrsc.org For fatty acids, enzymatic methods can be used to prepare labeled precursors. nih.gov The position and type of isotopic label depend on the specific research question being addressed. The synthesis of isotopically labeled organic compounds often requires specialized techniques and a thorough understanding of reaction mechanisms to ensure the label is incorporated at the desired position. rsc.org

Mechanistic Elucidation of Linoleylanilide S Biological Activities

Investigation of Inflammatory Modulatory Pathways

Linoleylanilide directly influences critical biochemical pathways involved in inflammation. Its primary impact is on the metabolism of arachidonic acid, a key precursor to a group of potent, short-lived signaling molecules involved in the inflammatory response.

Impact on Arachidonic Acid Metabolism

Research demonstrates that this compound induces the generation of arachidonic acid in human polymorphonuclear leukocytes in a manner dependent on both dose and time. nih.gov These leukocytes are a type of white blood cell crucial to the immune response. The half-maximal effect for arachidonic acid generation is observed at a concentration of 0.2 mg/ml of this compound. nih.gov

In addition to stimulating arachidonic acid production, this compound also causes a time- and dose-dependent inhibition of triacylglycerol synthesis. nih.gov The half-maximal inhibitory effect on this process occurs at a concentration of 1 µg/ml. nih.gov This dual action highlights its significant role in altering lipid metabolism within these immune cells. nih.gov

Table 1: Effects of this compound on Metabolic Processes in Human Polymorphonuclear Leukocytes

Biological Process Effect of this compound Dose for Half-Maximal Effect
Arachidonic Acid Generation Induces 0.2 mg/ml
Triacylglycerol Synthesis Inhibits 1 µg/ml

Role in Eicosanoid Generation (e.g., Leukotriene B4)

The this compound-induced increase in arachidonic acid availability has direct implications for the production of eicosanoids, which are potent signaling molecules derived from this fatty acid. nih.govki.se One of the most significant eicosanoids in inflammation is Leukotriene B4 (LTB4). nih.gov

The biosynthesis of LTB4 is initiated from arachidonic acid through the sequential action of several enzymes, including 5-lipoxygenase (5-LO) and LTA4 hydrolase. researchgate.netnih.gov By increasing the substrate pool of arachidonic acid, this compound consequently influences the downstream production of metabolites like LTB4. nih.gov LTB4 is a powerful chemoattractant for neutrophils and a key mediator in inflammatory responses, playing a significant role in various chronic inflammatory diseases. researchgate.netnih.gov

Effects on Cellular Processes and Signaling

While the effects of this compound on arachidonic acid metabolism are documented, its influence on other fundamental cellular processes such as gene expression, protein synthesis, and broader immune cell modulation is not established in the current scientific literature.

Modulation of Gene Expression (e.g., Procollagen (B1174764) Alpha 1(I)-mRNA)

There is currently no available scientific research that has investigated or identified a direct modulatory effect of this compound on the gene expression of procollagen alpha 1(I)-mRNA.

Influence on Collagen Synthesis

Consistent with the lack of data on gene expression, there is no scientific evidence to date describing the influence of this compound on the process of collagen synthesis.

Cellular Immune Response Modulation (e.g., Lymphocyte Subpopulations, Immunoglobulins)

The specific effects of this compound on the modulation of lymphocyte subpopulations and the production of immunoglobulins have not been characterized in published scientific studies.

Investigated Cellular Interactions in Specific Cell Types (e.g., Clara Cells)

This compound has been the subject of toxicological studies to understand its interaction with specific cell populations within the respiratory system, particularly the non-ciliated bronchiolar epithelial cells known as Clara cells. Research involving animal models has shed light on the histopathological effects of this compound on these cells.

A study conducted on mice intoxicated with this compound revealed significant morphological alterations in Clara cells. These changes included degenerative processes that were found to be dose-dependent. The lesions observed in the Clara cells bore a strong resemblance to those caused by pneumotoxic xenobiotics, which are known to exert their toxicity through biotransformation into electrophilic intermediates. This suggests that the observed damage to Clara cells may be a result of the metabolic activation of this compound into reactive catabolites. The changes in Clara cells under experimental conditions are thought to reflect the activity of reactive metabolites originating from oleoanilides. nih.gov

The investigation into the effects of this compound on Clara cells provides critical insights into the compound's potential for pulmonary toxicity. The dose-correlated degeneration of these cells underscores the importance of understanding the metabolic pathways of anilides and their potential to form harmful intermediates within the lung environment.

Below is a table summarizing the observed effects of this compound on Clara cells from the histopathological study in mice.

Dose of this compoundObserved Effects on Clara Cells
1000 mg/kg (administered as 500 mg/kg on 2 occasions)Morphological alterations and degeneration processes.
2500 mg/kg (administered as 500 mg/kg on 5 occasions)More pronounced morphological alterations and degeneration processes correlated with the increased dose.
4000 mg/kg (administered as 500 mg/kg on 8 occasions)Severe morphological alterations and degeneration processes, indicating a clear dose-response relationship.

Exploration of Antimicrobial and Anticancer Potential Mechanisms

While direct studies on the antimicrobial and anticancer mechanisms of this compound are not extensively detailed in the available research, the broader class of anilides and related compounds, such as salicylanilides, has been investigated for these properties. The potential mechanisms of this compound can be extrapolated from the activities of these structurally related molecules.

Antimicrobial Potential Mechanisms:

Anilides, as a chemical class, have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The effectiveness of these compounds is closely linked to their chemical structure. Factors such as the nature and position of substituents on the benzene (B151609) ring and the length of the carbon side chain significantly influence their biological activity. For instance, a longer carbon side chain can enhance lipophilicity, which may facilitate interaction with the bacterial cell membrane.

Some trifluoro-aniline derivatives have been shown to cause noticeable destruction of the bacterial cell membrane, leading to bactericidal effects. While the precise mechanisms for many anilides are still under investigation, disruption of cell membrane integrity is a plausible mode of action. It is important to note that many anilides have been found to be ineffective against Gram-negative organisms.

Anticancer Potential Mechanisms:

The anticancer potential of anilides has been more extensively studied in the context of salicylanilides. These compounds are thought to exert their anticancer effects through a variety of mechanisms, suggesting a multi-targeted approach. Potential mechanisms that could be relevant to this compound, as an anilide derivative, include:

Uncoupling of Oxidative Phosphorylation: Some salicylanilides can disrupt the process of oxidative phosphorylation in mitochondria, leading to a decrease in cellular ATP production and inducing apoptosis in cancer cells.

Inhibition of Signaling Pathways: Several critical signaling pathways that are often dysregulated in cancer can be targeted by salicylanilides. These include:

mTORC1 Pathway: Inhibition of this pathway can affect cell growth, proliferation, and survival.

STAT3 Pathway: Targeting this pathway can interfere with cancer cell survival, proliferation, and angiogenesis.

NF-κB Pathway: Inhibition of this pathway can reduce inflammation and cell survival in cancerous tissues.

Inhibition of Protein Tyrosine Kinases: Some anilide structures have been shown to inhibit protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell signaling and proliferation. nih.gov

The following table summarizes the potential antimicrobial and anticancer mechanisms of action based on studies of the broader anilide and salicylanilide (B1680751) classes.

Biological ActivityPotential Mechanism of Action (based on related compounds)
Antimicrobial Disruption of bacterial cell membrane integrity.
Activity is dependent on chemical structure (e.g., carbon chain length).
Anticancer Uncoupling of mitochondrial oxidative phosphorylation.
Inhibition of key signaling pathways (e.g., mTORC1, STAT3, NF-κB).
Inhibition of protein tyrosine kinases (e.g., EGFR).

It is crucial to emphasize that these are potential mechanisms based on the activity of related compounds. Further research is necessary to elucidate the specific antimicrobial and anticancer mechanisms of this compound itself.

Biotransformation and Metabolic Fate of Linoleylanilide

Identification of Hepatic Metabolites

Studies involving the perfusion of isolated rat livers with N-phenyllinoleamide (Linoleylanilide) have demonstrated its metabolism within the liver. Gas chromatography-mass spectrometry analysis of the metabolic profiles revealed the formation of aniline (B41778) and linoleic acid as key metabolites. nih.gov These findings suggest that the liver plays a significant role in processing this compound.

Oxidative Biotransformation Pathways

While specific oxidative biotransformation pathways for this compound are not extensively detailed in the provided search results, the metabolism of its constituent linoleic acid is known to involve oxidative processes. Linoleic acid, an essential fatty acid, is oxidized by endogenous enzymes and reactive oxygen species, leading to the synthesis of various oxidized derivatives, including hydroxyoctadecadienoic acids, oxo-octadecadienoic acids, epoxy octadecadienoic acid, and epoxy-keto-octadecenoic acids. deakin.edu.au Given that this compound is a conjugate of linoleic acid, it is plausible that oxidative pathways similar to those for free linoleic acid, or pathways involving oxidation of the aniline moiety, contribute to its biotransformation. The aniline moiety itself can be metabolized by white bone marrow cells to form reactive metabolites like nitrosobenzene. ebi.ac.uk

Cleavage and Release of Constituent Moieties (e.g., Aniline, Linoleic Acid)

A significant aspect of this compound metabolism is the cleavage of the amide bond, leading to the release of its constituent parts: linoleic acid and aniline. Research using isolated rat livers has confirmed that metabolism of N-phenyllinoleamide results in the formation of both aniline and linoleic acid. nih.gov This cleavage is crucial as it liberates compounds that can then undergo their own metabolic processes. The release of the aniline moiety is particularly notable, as aniline is considered a prohapten that can be metabolized to reactive intermediates capable of forming neoantigens. ebi.ac.uk

Metabolism by Specific Tissues (e.g., Nasal Polyps, Liver)

The liver is identified as a primary site for the metabolism of this compound, with studies demonstrating its capacity to cleave the compound into aniline and linoleic acid. nih.gov

While the direct metabolism of this compound in nasal polyps is not explicitly detailed in the search results, linoleic acid metabolism has been observed in the context of nasal polyps. Analysis of serum metabolomics profiles in patients with chronic rhinosinusitis with nasal polyps revealed that linoleic acid metabolism is among the important pathways distinguishing different phenotypes of this condition. frontiersin.org Although this indicates the presence and metabolic activity related to linoleic acid in the context of nasal polyps, it does not directly confirm the metabolism of this compound within this tissue.

Studies in mice have also investigated the effects of this compound in tissues such as the lungs, specifically examining Clara cells, which are known to have biotransformation capacity. Morphological alterations in Clara cells were observed following this compound administration, suggesting potential metabolic processing or interaction with this cell type. nih.govresearchgate.net

Interactive Data Table: Hepatic Metabolism of this compound

CompoundDetected in Liver PerfusateNotes
This compoundAdministeredParent compound
AnilineYesMetabolite detected by GC-MS nih.gov
Linoleic AcidYesMetabolite detected by GC-MS nih.gov

Advanced Analytical Methodologies in Linoleylanilide Research

Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, HPLC-MS)

Chromatographic techniques coupled with mass spectrometry are fundamental tools in the analysis of organic compounds like linoleylanilide. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offer powerful capabilities for separating complex mixtures and identifying eluting components based on their mass-to-charge ratio and fragmentation patterns nih.gov.

GC-MS is typically applied to volatile or semi-volatile compounds. While this compound itself might require derivatization to enhance volatility for GC analysis, this technique is highly effective for the analysis of more volatile metabolites. GC-MS allows for accurate identification of complex substance mixtures within a test sample nih.gov.

HPLC-MS, particularly coupled with tandem mass spectrometry (HPLC-MS/MS), is well-suited for the analysis of less volatile and more polar compounds, including this compound and many of its potential metabolites. HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by detection and identification by the mass spectrometer nih.gov. HPLC-MS/MS offers increased sensitivity and selectivity through the fragmentation of parent ions and detection of specific product ions nih.govnih.gov. This is particularly valuable in complex biological or environmental matrices where interfering substances may be present. Studies on related compounds, such as the analysis of anilines in groundwater, have demonstrated the utility of GC/MS, GC/MS-MS, and LC/MS-MS for quantification, highlighting the improved sensitivity of tandem MS approaches nih.gov.

These hyphenated techniques are indispensable for confirming the presence and determining the concentration of this compound in various samples, as well as for identifying and characterizing its metabolic transformation products.

Radiometric Labeling and Detection for Metabolic Tracing

Radiometric labeling, often employing isotopes such as 14C or 3H, coupled with detection techniques, is a classical approach for tracing the metabolic fate of compounds in biological systems fishersci.com. In the context of this compound research, this involves synthesizing the compound with a radioactive atom incorporated into its structure. Once administered to a biological system (e.g., in vivo studies or cell cultures), the presence and distribution of the radioactivity can be monitored over time in various tissues, excreta, or cellular fractions.

This technique allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of this compound. By analyzing the radioactive profile in different samples using techniques like liquid scintillation counting or phosphor imaging, researchers can determine how the compound is processed by the organism. Subsequent chromatographic separation of radioactive samples, followed by detection of radioactive peaks, can help isolate metabolites. The structure of these isolated radioactive metabolites can then be elucidated using techniques like mass spectrometry.

Stable isotope tracing, using non-radioactive isotopes such as 13C, 15N, or 2H, combined with mass spectrometry, has emerged as a powerful alternative and complementary technique for metabolic tracing. This approach involves introducing a compound labeled with stable isotopes into a biological system and tracking the incorporation of the isotopes into downstream metabolites using MS. By analyzing the mass isotopomer distribution of metabolites, researchers can infer metabolic pathway activity and flux. This method is particularly valuable for understanding the biotransformation pathways of this compound without the safety and handling considerations associated with radioactive materials.

Development of Specific Detection Assays for this compound and its Metabolites

While broad chromatographic-mass spectrometric methods are essential for comprehensive analysis, the development of specific detection assays can be crucial for high-throughput analysis or for targeting specific metabolites of interest. These assays aim to selectively detect and quantify this compound and its known metabolites in complex matrices with high sensitivity and specificity.

Targeted mass spectrometry approaches, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, are often at the core of these specific assays. By focusing on specific precursor-to-product ion transitions characteristic of this compound and its metabolites, these methods can achieve very low limits of detection and accurate quantification, even in challenging biological samples like plasma or urine.

Developing such assays involves identifying unique mass spectral fingerprints for the target analytes, optimizing sample preparation procedures for efficient extraction and cleanup, and validating the method for parameters such as sensitivity, linearity, accuracy, and precision. These specific assays are vital for studies requiring the analysis of large numbers of samples, such as toxicokinetic studies or investigations into the presence of this compound in food products. Metabolite profiling and identification services utilize high-resolution mass spectrometry to identify and semi-quantify metabolites, which can then inform the development of targeted assays.

Emerging Analytical Techniques in Compound Research

The field of analytical chemistry is continuously evolving, with new techniques offering enhanced capabilities for the analysis of complex molecules and biological systems. Emerging analytical techniques hold potential for advancing this compound research.

Techniques in analytical biology, which blend various research fields, are becoming increasingly relevant for studying the interaction of compounds with biological systems. While not yet specifically documented for this compound, methods like advanced mass spectrometry imaging could potentially visualize the distribution of this compound and its metabolites within tissues.

Supercritical fluid chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid as the mobile phase. SFC can offer advantages in terms of speed and orthogonality compared to HPLC for certain types of compounds and could potentially be applied to the analysis of this compound and related lipids.

Multidimensional chromatography, which combines two or more separation dimensions, provides enhanced peak capacity and resolution for the analysis of very complex samples. This could be beneficial for comprehensively separating and identifying a wide range of this compound metabolites in biological matrices.

Vibrational spectroscopy techniques, such as Raman spectroscopy and Infrared (IR) spectroscopy, are also emerging in pharmaceutical and biological analysis for non-destructive characterization. While typically providing structural information rather than high-sensitivity quantification of trace components, these techniques could potentially be used for rapid screening or to study the interaction of this compound with other molecules.

Linoleylanilide As a Research Subject in Toxic Oil Syndrome Etiology

Historical Context and Association with Syndrome Pathogenesis

Toxic Oil Syndrome (TOS), a multisystemic disease, emerged in Spain in 1981 following the consumption of rapeseed oil denatured with 2% aniline (B41778). nih.govwikipedia.orgorpha.net This epidemic affected over 20,000 people, resulting in more than 330 deaths within a few months and leaving thousands with long-term disabilities. wikipedia.org The unique nature of the outbreak, its scale, novel clinical presentation, and complex etiology necessitated extensive investigation. wikipedia.org Initially presenting with unusual pulmonary features resembling an infection, the disease later manifested a range of chronic symptoms. wikipedia.org

Epidemiological studies conducted in 1987 linked TOS to the ingestion of "food-grade" rapeseed oil containing aniline derivatives. wikipedia.org Subsequent studies confirmed elevated levels of fatty acid anilides, formed by the reaction between aniline and fats, in oils associated with TOS cases. wikipedia.org In 1991, research indicated that French rapeseed oil, denatured with 2% aniline for alleged industrial use, was imported into Spain. wikipedia.org Spanish regulations at the time permitted industrial-use rapeseed oil imports only if denatured with aniline to prevent food use. wikipedia.org It was concluded that the toxic oil originated from this industrial oil, which was illegally refined to remove aniline and then mixed with other edible oils. wikipedia.org

Linoleylanilide (N-phenyllinoleamide), the anilide of linoleic acid, has been identified as a marker compound in the adulterated oils associated with TOS. nih.govnih.gov Its presence, along with free aniline and other fatty acid anilides like oleyl and palmityl anilides, was significantly more frequent and extensive in oils from affected households compared to unaffected ones. nih.gov A dose-response relationship was observed, where increasing concentrations of aniline and anilides correlated with a higher risk of illness. nih.gov While differences in fatty acid and sterol compositions suggested more rapeseed oil in case-related oils, these indicators of rapeseed oil admixture did not significantly contribute to the risk after accounting for aniline/anilide contamination. nih.gov These findings strongly suggested that the presence of relatively high levels of aniline and fatty acid anilides indicated a high probability of the etiologic agent's presence. nih.gov Although these data did not definitively prove that these specific compounds caused the illness, they highlighted the importance of focusing toxicological research on oils with substantial concentrations of these marker compounds. nih.gov

Experimental Models for Investigating this compound's Role in Syndrome-Related Manifestations

Experimental studies have been undertaken to investigate the toxic potential of linoleic acid anilide (LAA) and heated linoleic acid anilide (HLAA) and their possible involvement in the etiology of TOS. nih.govebi.ac.uk Sprague-Dawley rats have been used as an experimental model to study the effects of oral administration of LAA and HLAA. nih.govebi.ac.uk In one study, male Sprague-Dawley rats were administered LAA or HLAA via gavage on alternate days for two weeks. nih.govebi.ac.uk The animals were then sacrificed at different time points (day 1, 7, and 28) following the last dose to assess various parameters. nih.gov

Another experimental approach involved the use of mouse peritoneal macrophages (MPM) to study the influence of N-phenyllinoleamide (NPLA) on cellular processes. nih.govnih.gov This model was chosen partly due to the high lipoxygenase activity in macrophages, considering that NPLA is a derivative of linoleic acid, a fatty acid metabolized by lipoxygenase. nih.gov These studies aimed to elucidate the oxidative metabolism of NPLA and its potential biological significance in the inflammatory reactions associated with TOS. nih.gov

Despite these efforts, reproducing the full spectrum of human TOS symptoms in experimental animal models has proven challenging, and the pathological role of NPLA in the syndrome remains a subject of investigation. wikipedia.orgnih.gov No animal model fully mimicking TOS has been definitively identified. wikipedia.orgwho.int

Biochemical and Immunological Alterations Associated with this compound Exposure in Research Models

Research using experimental models has revealed several biochemical and immunological alterations associated with exposure to this compound and heated this compound. In studies with Sprague-Dawley rats, oral administration of LAA and HLAA led to changes in various blood parameters. Red cell counts and hemoglobin content decreased at day 1 in both LAA and HLAA treated groups, while platelet counts increased. nih.govebi.ac.uk Serum enzyme activities, including LDH, GOT, and GPT, significantly decreased at day 1 and 7 in both groups, with changes being more prominent in the HLAA group. nih.govebi.ac.uk These serum enzyme levels recovered to control levels by day 28. nih.govebi.ac.uk

Changes in serum immunoglobulin levels were also observed. Both LAA and HLAA treated groups showed a decrease in serum IgM levels at day 1, although only the LAA group had a significant decrease at day 7. nih.govebi.ac.uk IgA levels significantly increased in both groups at all time points, being more pronounced in the HLAA treated group. nih.govebi.ac.uk Similarly, IgG levels also increased in both groups. nih.govebi.ac.uk

Alterations in lymphocyte subpopulations were noted. While the total T-cell population decreased, the B-cell population remained unchanged. nih.govebi.ac.uk Among T-cell subsets, T-helper cells showed no change, whereas T-suppressor cells significantly decreased at day 1 in the LAA group and at day 1 and 7 in the HLAA group, recovering to control levels by day 28. nih.govebi.ac.uk These biochemical and immunological changes observed in response to LAA and HLAA exposure, particularly with HLAA, further support the potential role of fatty acid anilides in the etiology of TOS. nih.govebi.ac.uk

Studies on mouse peritoneal macrophages exposed to N-phenyllinoleamide (NPLA) have shown that NPLA can influence the lipoxygenase metabolism of exogenous arachidonic acid (AA). nih.gov Exposure to NPLA resulted in a significant increase in the biosynthesis of 12-hydroxyeicosatetraenoic acid (12-HETE), while levels of 15-HETE remained relatively stable. nih.gov This indicates that NPLA selectively potentiates the lipoxygenase metabolism of exogenous AA, suggesting a possible involvement of lipid peroxidative processes in the etiopathology of TOS. nih.gov

Further investigation into the oxidative metabolism of NPLA by mouse peritoneal macrophages identified metabolites such as trihydroxy-, monohydroxy-, and epoxy-derivatives, suggesting that NPLA can be metabolized through similar oxidative pathways as linoleic acid. nih.gov The identification of non-amidated monohydroxylated and trihydroxylated derivatives of linoleic acid arising from NPLA suggests an amidase-like activity leading to the release of aniline and the free fatty acid. nih.gov These findings provide insights into potential biologically active structures derived from NPLA and their possible role in the inflammatory reactions associated with TOS. nih.gov

In cultured fat-storing cells, toxic oils containing this compound and oleylanilide were found to increase collagen synthesis and procollagen (B1174764) alpha 1(I)-mRNA levels. nih.gov This effect correlated with the lipid peroxide content in the oils. nih.gov this compound and oleylanilide reproduced the stimulatory effects of toxic oils on collagen production and procollagen alpha 1(I)-mRNA, suggesting that these compounds, possibly through derived lipid peroxides, may stimulate procollagen gene expression. nih.gov

Here is a summary of some biochemical and immunological alterations observed in research models:

ParameterThis compound (LAA)Heated this compound (HLAA)NotesSource
Red cell countDecreased (Day 1)Decreased (Day 1) nih.govebi.ac.uk
HemoglobinDecreased (Day 1)Decreased (Day 1) nih.govebi.ac.uk
Platelet countIncreasedIncreased nih.govebi.ac.uk
Serum LDH activityDecreased (Day 1, 7)Decreased (Day 1, 7)More prominent in HLAA group. Recovered by Day 28. nih.govebi.ac.uk
Serum GOT activityDecreased (Day 1, 7)Decreased (Day 1, 7)More prominent in HLAA group. Recovered by Day 28. nih.govebi.ac.uk
Serum GPT activityDecreased (Day 1, 7)Decreased (Day 1, 7)More prominent in HLAA group. Recovered by Day 28. nih.govebi.ac.uk
Serum IgM levelsDecreased (Day 1, 7)Decreased (Day 1) nih.govebi.ac.uk
Serum IgA levelsIncreasedIncreasedMore pronounced in HLAA group. nih.govebi.ac.uk
Serum IgG levelsIncreasedIncreased nih.govebi.ac.uk
Total T-cell populationDecreasedDecreased nih.govebi.ac.uk
B-cell populationUnchangedUnchanged nih.govebi.ac.uk
T-helper cellsNo changeNo change nih.govebi.ac.uk
T-suppressor cellsDecreased (Day 1)Decreased (Day 1, 7)Recovered by Day 28. nih.govebi.ac.uk
12-HETE biosynthesis (MPM)N/AN/AIncreased with NPLA exposure. nih.gov
15-HETE biosynthesis (MPM)N/AN/ARelatively stable with NPLA exposure. nih.gov
Collagen synthesis (Fat-storing cells)IncreasedIncreasedAlso increased procollagen alpha 1(I)-mRNA. nih.gov

Computational and Systems Biology Approaches to Linoleylanilide Research

In Silico Modeling for Pathway Analysis and Dynamical Properties

In silico modeling plays a crucial role in dissecting the behavior of Linoleylanilide at various levels, from the dynamics of its chemical structure to its potential influence on biological pathways. Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to study the conformational preferences and dynamic properties of the anilide bond in this compound, drawing parallels from studies on related N-acyl anilines nsf.govnsf.govacs.org. These studies highlight how computational methods can reveal insights into the rotational barriers and resonance effects that influence the molecule's shape and flexibility, which are critical for its interaction with biological targets.

Furthermore, in silico approaches can be used to model the interaction of this compound with specific enzymes, such as Fatty Acid Amide Hydrolase (FAAH), an enzyme known to metabolize fatty acid amides mdpi.comresearchgate.net. By simulating the binding mode and affinity of this compound to FAAH, computational models can predict how strongly it might interact with or inhibit this enzyme. This type of analysis, often involving molecular docking and binding energy calculations, provides valuable information about potential enzymatic pathways that could be affected by this compound.

While direct in silico pathway analysis specifically centered on this compound is not extensively documented in the provided search results, the general principles of using computational models for pathway analysis are well-established frontiersin.orgplos.orgfrontiersin.org. By identifying potential protein targets or enzymes that interact with this compound through methods like molecular docking, researchers can then explore how these targets fit into known biological pathways using pathway databases and network analysis tools. This allows for the in silico prediction of how this compound might modulate specific cellular processes or signaling cascades. The study of dynamical properties in biological systems modeling, while sometimes applied to broader contexts like population dynamics or physical systems comillas.edumdpi.comdiva-portal.orgnih.gov, in the context of molecular interactions, refers to the time-dependent behavior of molecules and their complexes, which can be simulated using techniques like molecular dynamics to understand binding kinetics and conformational changes upon interaction with biological partners.

Network-Based Approaches for Predicting Biological Interactions

Network-based approaches provide a systems-level perspective to understand how this compound might exert its effects by interacting within complex biological networks. These methods leverage large datasets of biological interactions, such as protein-protein interaction networks, metabolic networks, and gene regulatory networks, to predict potential biological partners and pathways influenced by a molecule mdpi.comnih.govnih.gov.

For this compound, network-based approaches could involve using its structural similarity to known bioactive lipids or anilides to infer potential interacting proteins or enzymes within a biological network. By mapping these potential interactions onto existing networks, researchers can identify enriched pathways or modules that are statistically more likely to be affected. For example, if this compound is predicted to interact with enzymes in lipid metabolism, network analysis could reveal how perturbing this enzyme might affect downstream metabolic pathways.

These approaches can also help prioritize potential targets for further experimental validation. By analyzing the topology of the network and the centrality of predicted interacting nodes, researchers can identify key proteins or pathways that are likely to play a significant role in the biological response to this compound cnr.itreactome.org. This is particularly useful when high-throughput data (e.g., transcriptomics or proteomics) from experiments involving this compound are available, as network analysis can help integrate these diverse datasets to build a more comprehensive picture of the molecular mechanisms involved nih.gov.

Predictive Analytics in this compound Research

Predictive analytics, which involves using statistical algorithms, machine learning, and data mining techniques to forecast future outcomes based on historical data, holds significant potential in this compound research wjarr.commdpi.comnih.govtribalgroup.com. While specific applications to this compound are not detailed in the provided results, the general principles can be readily applied.

One application of predictive analytics could be in predicting the biological activity or properties of this compound based on its chemical structure ( Quantitative Structure-Activity Relationship - QSAR modeling). By training models on datasets of structurally similar compounds with known activities, researchers could predict potential activities of this compound, such as its likelihood to interact with certain receptors or enzymes, or its potential to influence specific cellular processes.

Furthermore, if experimental data on the effects of this compound on various biological endpoints were available, predictive models could be built to identify patterns and predict responses under different conditions. This could include predicting changes in gene expression, protein levels, or cellular phenotypes based on the concentration or duration of exposure to this compound. The in silico analysis of FAAH inhibitors, which combined computational predictions of binding with in vitro experimental data, exemplifies how predictive approaches can be integrated with experimental research to gain insights into the biological activity of fatty acid amides mdpi.comresearchgate.net.

Predictive analytics can also be used to prioritize experiments, identify key molecular features that contribute to this compound's effects, and potentially forecast its behavior in more complex biological systems.

Future Directions and Emerging Research Avenues for Linoleylanilide

Unexplored Mechanistic Pathways

Understanding the precise mechanisms by which linoleylanilide interacts with biological systems remains an area ripe for further investigation. While some studies have touched upon its effects on enzymatic activity, particularly in the context of neurotoxic esterase (NTE), the full spectrum of its molecular targets and downstream effects is not yet clear researchgate.net. Research has indicated that fatty acid anilides, including this compound, might influence oxygen defense systems in tissues, suggesting potential interactions with oxidative stress pathways suklaghosh.com. The relationship between the chemical structure of such compounds and their biological activities, including potential neurotoxic effects, warrants deeper mechanistic studies researchgate.net. Further research could employ advanced biochemical and cellular techniques to map the complete network of proteins and pathways modulated by this compound exposure. Given its structural relationship to linoleic acid, exploring potential interactions with lipid metabolism pathways and receptors, such as GPR40, could also yield valuable insights ebi.ac.uk.

Novel Applications in Biomedical Research Paradigms

Beyond its historical association with toxicity, this compound and related fatty acid anilides could possess properties relevant to other biomedical research areas. The study of fatty acid metabolism and its link to various physiological and pathological processes, such as obesity and inflammation, is an active field ebi.ac.ukebi.ac.uk. This compound, as a derivative of linoleic acid, could be utilized as a tool to probe specific aspects of these metabolic pathways or their regulation. For instance, investigating its effects on adipokine production, such as leptin and adiponectin, could provide insights into its potential role in metabolic research ebi.ac.uk. Furthermore, given the interest in fatty acids in the context of neurological disorders and neurodegeneration, exploring the interactions of this compound with neural cells and pathways, potentially building upon earlier work related to neurotoxicity, could uncover novel research avenues researchgate.netresearchgate.netresearchgate.net. The potential for using fatty acid derivatives in studying conditions like atherosclerosis, where linoleic acid's pro-oxidative and proinflammatory properties are being investigated, also suggests possible research applications for this compound ebi.ac.uk.

Methodological Innovations in this compound Studies

Advancements in analytical techniques and research methodologies can significantly enhance the study of this compound. Gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) have been employed to analyze fatty acid metabolism and identify related compounds, and further refinement of these methods could improve the detection and quantification of this compound and its metabolites in complex biological matrices nih.gov. Innovative approaches in qualitative and quantitative research methods, including advanced statistical analyses and potentially the use of techniques like principal component analysis (PCA) or quadratic discriminant analysis (QDA) as applied in related fatty acid research, could offer deeper insights into the compound's effects ebi.ac.uk. The development of more sensitive and specific assays to measure this compound levels in biological samples and to assess its interactions with specific enzymes or receptors is crucial for future research suklaghosh.com. Furthermore, exploring novel synthesis methods, potentially incorporating green chemistry principles or microfluidic techniques, could facilitate the production of highly pure this compound for research purposes numberanalytics.com.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Linoleylanilide in synthetic chemistry research?

Answer:
this compound should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment . For reproducibility, experimental protocols must include solvent systems, instrument calibration parameters (e.g., NMR referencing to TMS), and retention time data for HPLC. Cross-referencing with known spectral libraries or synthesizing reference standards is critical to avoid misassignment .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:
Contradictions in bioactivity data require systematic analysis of variables such as assay conditions (e.g., cell line viability, incubation time), compound purity (>95% by HPLC), and solvent effects (e.g., DMSO concentration). Researchers should replicate experiments using standardized protocols (e.g., OECD guidelines) and perform meta-analyses to identify confounding factors . Dose-response curves and statistical tests (e.g., ANOVA with post-hoc corrections) should be applied to validate reproducibility. Discrepancies may arise from stereochemical impurities or degradation products, necessitating stability studies under varying storage conditions .

Basic: What experimental design principles should guide the optimization of this compound synthesis?

Answer:
Optimization should follow a factorial design (e.g., response surface methodology) to evaluate variables like reaction temperature, catalyst loading, and solvent polarity. Key parameters (yield, enantiomeric excess) must be tracked using in-situ monitoring (e.g., FTIR for reaction progression). Control experiments (e.g., catalyst-free conditions) are essential to isolate mechanistic contributions. Detailed procedural logs, including failure cases (e.g., side reactions), should be documented to aid reproducibility .

Advanced: How can mechanistic studies on this compound’s metabolic pathways be structured to address gaps in current knowledge?

Answer:
Mechanistic studies should employ isotopic labeling (e.g., ¹⁴C or deuterated analogs) paired with LC-MS/MS to trace metabolic intermediates in vitro (e.g., hepatic microsomes) and in vivo. Comparative analyses across species (e.g., murine vs. human models) and enzyme inhibition assays (CYP450 isoforms) can identify interspecies variability. Computational docking studies (e.g., molecular dynamics simulations) should validate enzyme-substrate interactions, with results cross-checked against kinetic data (Km, Vmax) .

Basic: What analytical validation criteria are critical for quantifying this compound in pharmacokinetic studies?

Answer:
Validation must adhere to ICH Q2(R1) guidelines, including linearity (R² > 0.995), accuracy (recovery 90–110%), precision (RSD < 5%), and limit of quantification (LOQ) determination. Matrix effects (e.g., plasma proteins) should be assessed via spike-and-recovery experiments. Calibration curves must cover physiologically relevant concentrations, with internal standards (e.g., structural analogs) to correct for extraction variability .

Advanced: How should researchers design studies to investigate this compound’s stability under physiological and storage conditions?

Answer:
Stability studies require forced degradation under stress conditions (heat, light, pH extremes) with HPLC-MS monitoring. Accelerated stability testing (40°C/75% RH) and long-term real-time studies (25°C/60% RH) should follow ICH Q1A guidelines. Degradation products must be structurally elucidated, and Arrhenius plots used to predict shelf-life. Stability-indicating methods (e.g., chiral HPLC) are mandatory to detect racemization .

Basic: What strategies are effective for identifying knowledge gaps in this compound’s structure-activity relationships (SAR)?

Answer:
Conduct systematic literature reviews using databases (SciFinder, Reaxys) with keywords filtered by synthesis routes, bioassays, and computational models. Gap analysis matrices can map reported functional groups against biological targets (e.g., IC50 values). Fragment-based drug design (FBDD) libraries and molecular similarity tools (e.g., Tanimoto coefficients) help prioritize unexplored analogs .

Advanced: How can computational models be validated for predicting this compound’s physicochemical properties?

Answer:
Validate models (e.g., QSPR, DFT) against experimental data (logP, pKa, solubility) using leave-one-out cross-validation or external test sets. Consensus modeling (averaging predictions from multiple algorithms) reduces bias. Residual analysis and Bland-Altman plots quantify model accuracy. Experimental validation must include edge cases (e.g., extreme pH) to test model robustness .

Basic: What protocols ensure the reproducibility of this compound’s purity assessment across laboratories?

Answer:
Standardize purity protocols using validated HPLC methods with specified columns (C18, 5 µm), mobile phases (e.g., acetonitrile/water gradients), and detection wavelengths (UV-Vis λmax). Inter-laboratory round-robin testing and shared reference materials (e.g., certified standards) minimize variability. Detailed reporting of impurity profiles (e.g., area% thresholds) is mandatory .

Advanced: How can researchers address scalability challenges in this compound’s multi-step synthesis?

Answer:
Apply green chemistry metrics (E-factor, atom economy) and process intensification (flow chemistry, telescoped reactions) to optimize scalability. Hazard analysis (HIRA) identifies critical steps (e.g., exothermic reactions). Pilot-scale batches (1–10 kg) should validate reproducibility, with in-process controls (IPC) for intermediate purity. Lifecycle assessment (LCA) evaluates environmental and cost impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.